

Mavacamten: A Technical Guide to its Discovery and Development

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This in-depth technical guide chronicles the discovery and development of Mavacamten, a first-in-class cardiac myosin inhibitor. It provides a comprehensive timeline of key milestones, detailed summaries of pivotal clinical trial data, in-depth descriptions of core experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Discovery and Development Timeline

Mavacamten, formerly known as MYK-461, was developed by MyoKardia, a company later acquired by Bristol Myers Squibb.[1] It emerged from a targeted effort to address the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle contraction.[2][3] The British Pharmacological Society recognized the discovery and development of mavacamten with the 2024 Sir James Black Drug Discovery of the Year Award.[4]

Key Milestones:

- **Preclinical Development:** Initial research focused on identifying a small molecule that could directly inhibit the excessive contractility of the cardiac sarcomere.[5] Preclinical studies in mouse models of HCM demonstrated that mavacamten could prevent the development of hypertrophy and reverse existing pathological changes by reducing the expression of profibrotic and pro-hypertrophic genes.[5] Histopathological analysis confirmed a reduction in

myocardial fibrosis and cardiomyocyte disarray.[5] In vivo studies in animals showed that mavacamten improved myocardial compliance.[6]

- Phase 1 Clinical Trials: Early clinical studies in healthy volunteers and HCM patients established the pharmacokinetic profile and initial safety of mavacamten, informing dose selection for later-phase trials.
- April 2016: The U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to mavacamten for the treatment of symptomatic obstructive HCM (oHCM).[6]
- Phase 2 PIONEER-HCM Trial (NCT02842242): This open-label study provided the first proof-of-concept in patients with oHCM, demonstrating that mavacamten could significantly reduce the left ventricular outflow tract (LVOT) gradient, a key hallmark of the disease.[7][8] The trial began in October 2016 and was completed in November 2017.[9]
- June 2018: MyoKardia initiated the pivotal Phase 3 EXPLORER-HCM trial.[10]
- July 2020: The FDA granted Breakthrough Therapy Designation to mavacamten for symptomatic, obstructive hypertrophic cardiomyopathy.[11]
- Phase 3 EXPLORER-HCM Trial (NCT03470545): This randomized, double-blind, placebo-controlled trial provided definitive evidence of mavacamten's efficacy and safety in a larger patient population, meeting its primary and all secondary endpoints.[8][12]
- First Quarter 2021: MyoKardia, now part of Bristol Myers Squibb, submitted a New Drug Application (NDA) to the FDA for mavacamten for the treatment of symptomatic oHCM.[13]
- Phase 3 VALOR-HCM Trial (NCT04349072): This trial focused on patients with severely symptomatic oHCM who were eligible for septal reduction therapy (SRT). The results showed that mavacamten significantly reduced the need for this invasive procedure.[14][15]
- April 2022: The U.S. FDA approved Mavacamten (marketed as Camzyos) for the treatment of adults with symptomatic New York Heart Association (NYHA) Class II-III obstructive hypertrophic cardiomyopathy.[1][16]

Mechanism of Action: Targeting the Sarcomere

Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.^[17] Its mechanism of action is rooted in the modulation of the cardiac sarcomere, the fundamental contractile unit of the heart muscle.^[2]

In hypertrophic cardiomyopathy, mutations in sarcomeric proteins lead to a state of hypercontractility, where an excessive number of myosin heads are available to bind to actin, leading to increased force production and impaired relaxation.^[2] Mavacamten addresses this by stabilizing the "super-relaxed state" (SRX) of myosin.^[18] In the SRX, myosin heads are sequestered and have a very low ATPase activity, making them less available to interact with actin.^[18] By promoting this energy-sparing state, mavacamten reduces the number of actin-myosin cross-bridges, thereby decreasing cardiac muscle contractility and improving diastolic relaxation.^{[3][19]}

Signaling Pathway

Mavacamten's mechanism of action at the sarcomere.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from the pivotal clinical trials of Mavacamten.

Table 1: PIONEER-HCM (Phase 2) - Changes from Baseline at 12 Weeks

Endpoint	Cohort A (Mavacamten 10-20 mg/d)	Cohort B (Mavacamten 2-5 mg/d with β -blockers)
Post-exercise LVOT Gradient (mmHg)	-89.5 ^[7]	-25.0 ^[7]
Resting LVEF (%)	-15 ^[7]	-6 ^[7]
Peak VO ₂ (mL/kg/min)	+3.5 ^[7]	+1.7 ^[7]
NYHA Class Improvement	-0.9	-1.0

Table 2: EXPLORER-HCM (Phase 3) - Changes from Baseline at 30 Weeks

Endpoint	Mavacamten (n=123)	Placebo (n=128)	p-value
Primary Composite Endpoint (%)	37[12]	17[12]	0.0005[12]
Post-exercise LVOT Gradient (mmHg)	-47[12]	-10[12]	<0.0001[12]
Peak VO ₂ (mL/kg/min)	+1.4[12]	-0.1[12]	0.0006[12]
Change in KCCQ-OS Score	+14.9[12]	+5.4[12]	<0.0001[12]
Change in Resting LVEF (%)	-4	0	
Change in LV Mass Index (g/m ²)	-17.4[12]	-1.6[12]	<0.0001[12]

Table 3: VALOR-HCM (Phase 3) - Outcomes at 16 Weeks

Endpoint	Mavacamten (n=56)	Placebo (n=52)
Proceeded to or Remained Eligible for SRT (%)	17.9	76.9
Improvement of at least 1 NYHA Class (%)	63	21
Change in Resting LVOT Gradient (mmHg)	-38.6	-0.9
Change in Valsalva LVOT Gradient (mmHg)	-47.5	-1.7
Change in KCCQ-OS Score	+10.4	+1.9

Key Experimental Protocols

This section details the methodologies for key experiments that were instrumental in the development of Mavacamten.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by cardiac myosin, a direct indicator of its enzymatic activity.

Methodology:

- **Protein Purification:** Human β -cardiac myosin subfragment 1 (S1) and actin are purified from cardiac tissue or expressed recombinantly.
- **Reaction Mixture:** The assay is typically performed in a buffer containing KCl, MgCl_2 , imidazole, DTT, and varying concentrations of ATP.
- **Initiation:** The reaction is initiated by the addition of MgATP to the myosin-actin mixture.
- **Detection of Phosphate Release:** The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) over time. This can be done using a malachite green-based colorimetric assay or a fluorescent phosphate sensor.
- **Data Analysis:** The ATPase activity is calculated from the rate of Pi release and is often expressed as moles of Pi per mole of myosin per second. The effect of Mavacamten is assessed by measuring the ATPase activity across a range of drug concentrations to determine the IC_{50} value.

Cardiac Muscle Fiber Contractility Assay

This assay measures the force generation of isolated cardiac muscle fibers in response to calcium, providing a direct measure of contractility.

Methodology:

- **Fiber Preparation:** Small bundles of muscle fibers are dissected from cardiac tissue and chemically "skinned" using a detergent like Triton X-100 to remove cell membranes while keeping the contractile apparatus intact.
- **Experimental Setup:** The skinned fibers are mounted between a force transducer and a length controller.

- **Solutions:** The fibers are sequentially bathed in a series of solutions with varying calcium concentrations:
 - Relaxing solution: High ATP, low Ca^{2+} ($\text{pCa} > 9$)
 - Activating solution: High ATP, high Ca^{2+} ($\text{pCa} < 5$)
 - Solutions with intermediate Ca^{2+} concentrations to determine the force-pCa relationship.
- **Force Measurement:** The isometric force generated by the fibers at different calcium concentrations is recorded.
- **Mavacamten Effect:** The experiment is repeated in the presence of varying concentrations of Mavacamten to assess its impact on maximal force production and calcium sensitivity.

In Vivo Cardiac Function Assessment in Mouse Models

Echocardiography is used to non-invasively assess cardiac structure and function in animal models of hypertrophic cardiomyopathy treated with Mavacamten.

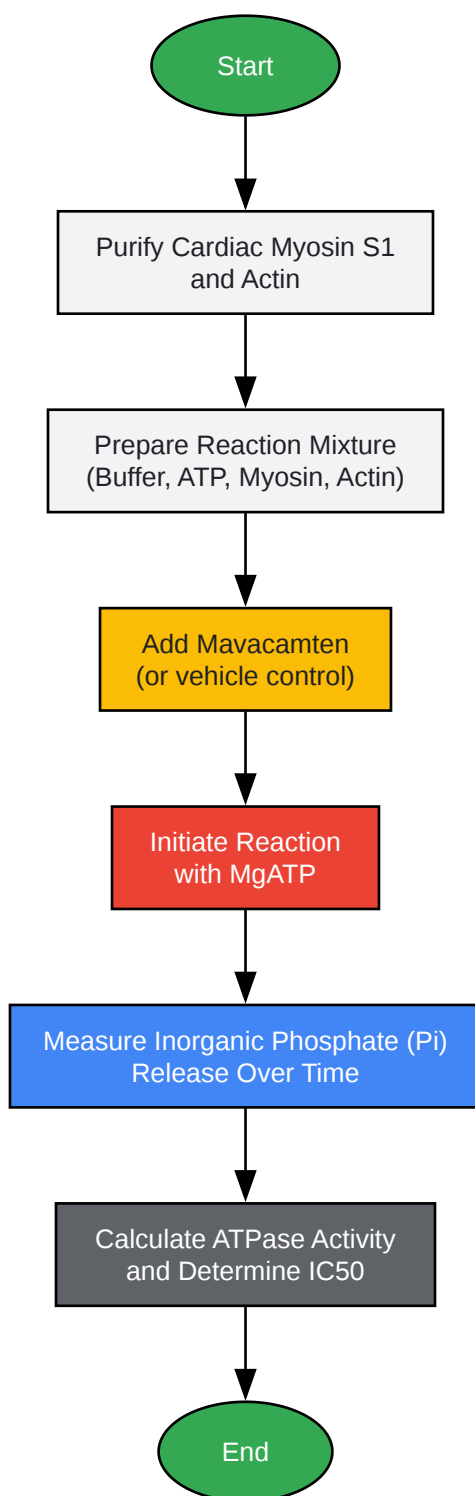
Methodology:

- **Animal Model:** Transgenic mice carrying mutations known to cause HCM are used.
- **Mavacamten Administration:** Mavacamten is administered to the mice, typically orally, over a specified period.
- **Echocardiography:**
 - Mice are lightly anesthetized to minimize effects on cardiac function.
 - A high-frequency ultrasound system is used to acquire images of the heart.
 - M-mode imaging is used to measure left ventricular wall thickness, internal dimensions, and calculate fractional shortening and ejection fraction.
 - Doppler imaging is used to measure blood flow velocities across the aortic and mitral valves to assess for LVOT obstruction and diastolic function.

- **Data Analysis:** Cardiac parameters from Mavacamten-treated mice are compared to those from untreated control mice to evaluate the drug's effect on cardiac hypertrophy, contractility, and hemodynamics.

Visualizations

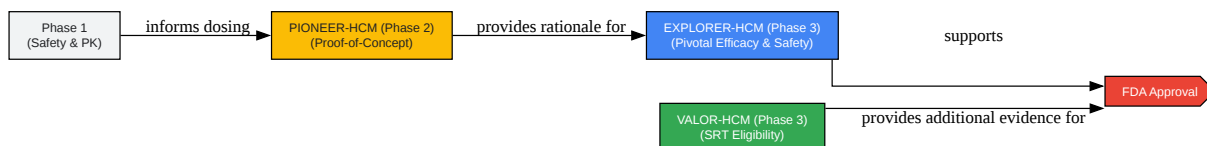
Experimental Workflow: Myosin ATPase Assay



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Workflow for determining Mavacamten's effect on myosin ATPase activity.

Logical Relationship: Clinical Trial Progression



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Progression of Mavacamten through clinical development.

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